Methyl 4-bromobenzoate
Description
Significance of Aryl Halides as Key Building Blocks in Chemical Synthesis
Aryl halides are organic compounds where a halogen atom is directly bonded to an aromatic ring. iitk.ac.infiveable.mechemistrylearner.comnumberanalytics.com This structural feature makes them crucial intermediates in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. iitk.ac.innumberanalytics.com The presence of the halogen atom alters the reactivity of the aromatic ring, making aryl halides valuable precursors for various chemical transformations such as substitution and cross-coupling reactions. fiveable.mechemistrylearner.comnumberanalytics.com Their versatility allows for the construction of complex molecular architectures. chemistrylearner.com
The stability of the aromatic ring makes aryl halides generally less reactive towards nucleophiles compared to aliphatic halides. fiveable.me However, this characteristic allows for their effective use in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, enabling the efficient formation of new carbon-carbon bonds. fiveable.mechemistrylearner.com The specific halogen atom (fluorine, chlorine, bromine, or iodine) influences the reactivity, with iodine generally being more reactive than bromine or chlorine. fiveable.me
Overview of Methyl 4-bromobenzoate (B14158574) as a Versatile Synthetic Intermediate
Methyl 4-bromobenzoate is a para-substituted aryl bromide, a specific type of aryl halide. chemicalbook.com It serves as a key starting material in numerous organic syntheses. chemicalbook.comfishersci.no For instance, it is utilized in the creation of three-carbon-bridged 5-substituted furo[2,3-d]pyrimidines and 6-substituted pyrrolo[2,3-d]pyrimidines, which have applications as antifolates. fishersci.nosigmaaldrich.comncats.io It is also a precursor for methyl 4-tri-n-butylstannylbenzoate. fishersci.nosigmaaldrich.com
The reactivity of this compound is central to its utility. The presence of the bromine atom facilitates a variety of chemical transformations. cymitquimica.com It is frequently employed in cross-coupling reactions to form new carbon-carbon bonds. chemistrylearner.com For example, it reacts with lithium 2-pyridyltriolborate to produce methyl 4-(2-pyridyl)benzoate and with imidazo[1,2-a]pyridine (B132010) in a palladium-catalyzed reaction to yield methyl 4-imidazo[1,2-a]pyridin-3-ylbenzoate. chemicalbook.comsigmaaldrich.com Furthermore, it can be used to synthesize methyl (E)-4-[3-(2-methoxycarbonylvinyl)-thiophen-2-yl]acrylate by reacting with methyl (E)-3-(thiophen-3-y)lacrylate. chemicalbook.comsigmaaldrich.com
Beyond these specific examples, this compound is a valuable building block in the synthesis of more complex molecules. It has been used in the synthesis of the antifolate drug pemetrexed. biosynth.com Its role extends to the preparation of stable radioiodinating reagents for labeling monoclonal antibodies used in cancer radiotherapy. fishersci.no
Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C8H7BrO2 |
| Molecular Weight | 215.04 g/mol biosynth.com |
| Melting Point | 78 °C biosynth.com |
| Appearance | White crystals or crystalline powder chemicalbook.com |
| Solubility | Insoluble in water fishersci.no |
Historical Development and Current Trends in this compound Utilization in Research
The study of acetamido-substituted benzoate (B1203000) compounds, a class to which derivatives of this compound belong, grew from the exploration of anthranilic acid derivatives in the latter half of the 20th century. smolecule.com The systematic investigation of brominated acetamido benzoates became more prominent as their potential as versatile intermediates in pharmaceutical and material synthesis was recognized. smolecule.com
Current research continues to explore the utility of this compound in novel synthetic methodologies. A significant area of focus is its application in cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds. Recent studies have investigated its use in:
Nickel-catalyzed electrochemical cross-coupling reactions : For example, the cross-coupling of this compound with potassium benzyltrifluoroborate to form methyl 4-benzylbenzoate. chemrxiv.org
Photocatalytic C-O cross-coupling reactions : Achieving high yields in the reaction between this compound and alkyl carboxylic acids. unibo.it
Electro/Ni dual-catalyzed decarboxylative cross-coupling reactions : Reacting with various carboxylates to form new C(sp3)–C(sp2) bonds. nih.gov
Dual catalytic systems for cross-electrophile coupling : Coupling with alkyl bromides and chlorides. nih.gov
These modern synthetic methods highlight the ongoing importance of this compound as a research chemical. Its predictable reactivity and the ability to participate in a wide range of transformations ensure its continued relevance in academic and industrial research for the development of new pharmaceuticals, agrochemicals, and materials. numberanalytics.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-bromobenzoate | |
|---|---|---|
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InChI |
InChI=1S/C8H7BrO2/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5H,1H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNGTXVOZOWWKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060702 | |
| Record name | Benzoic acid, 4-bromo-, methyl ester | |
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Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
| Record name | Methyl 4-bromobenzoate | |
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Vapor Pressure |
0.02 [mmHg] | |
| Record name | Methyl 4-bromobenzoate | |
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CAS No. |
619-42-1 | |
| Record name | Methyl 4-bromobenzoate | |
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| Record name | Methyl 4-bromobenzoate | |
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| Record name | Methyl 4-bromobenzoate | |
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| Record name | Benzoic acid, 4-bromo-, methyl ester | |
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| Record name | Benzoic acid, 4-bromo-, methyl ester | |
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| Record name | Methyl 4-bromobenzoate | |
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| Record name | METHYL 4-BROMOBENZOATE | |
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Synthetic Methodologies and Precursor Chemistry of Methyl 4 Bromobenzoate
Established Synthetic Pathways for Methyl 4-bromobenzoate (B14158574)
Traditional methods for synthesizing Methyl 4-bromobenzoate are well-documented and widely practiced in laboratory and industrial settings. These pathways are valued for their reliability and straightforward implementation.
The most common and direct route to this compound is the Fischer esterification of 4-Bromobenzoic acid. acs.orgprepchem.com This acid-catalyzed condensation reaction involves treating the carboxylic acid with methanol (B129727). nih.gov Strong acids such as sulfuric acid or hydrochloric acid are typically employed as catalysts. mdpi.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of methanol is often used as the solvent. prepchem.com
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, this compound, and regenerate the acid catalyst. brainly.com
Table 1: Research Findings on Fischer Esterification of 4-Bromobenzoic Acid
| Reactants | Catalyst | Conditions | Yield | Source |
|---|---|---|---|---|
| 4-Bromobenzoic acid, Methanol | Sulfuric acid | Reflux, ~5 hours | ~91% (87.5% mole) | PrepChem.com prepchem.com |
| 4-Bromobenzoic acid, Methanol | Dichlorohydantoin | 60°C, 7 hours | 99% | ChemicalBook springernature.com |
This table is interactive. Click on the headers to sort the data.
An alternative pathway is the direct halogenation of Methyl benzoate (B1203000). This reaction is a classic example of electrophilic aromatic substitution. brainly.com In this process, bromine (Br₂) is activated by a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to generate a potent electrophile (a bromonium ion or a Br₂-FeBr₃ complex). brainly.com This electrophile then attacks the benzene (B151609) ring of Methyl benzoate.
However, the regioselectivity of this reaction presents a significant challenge. The methyl ester group (-COOCH₃) is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. Furthermore, it is a meta-directing group. rsc.org Consequently, the direct bromination of Methyl benzoate predominantly yields Methyl 3-bromobenzoate, with the desired this compound being a minor product. To achieve high para-selectivity, specialized catalytic systems are required, which are typically considered advanced approaches. rsc.org
Advanced Approaches in this compound Synthesis
Modern synthetic chemistry emphasizes the development of more efficient, selective, and sustainable methods. Research into the synthesis of this compound has led to several advanced protocols that offer improvements over traditional pathways.
To overcome the limitations of established methods, various advanced catalytic systems have been developed. For esterification, solid acid catalysts have emerged as a highly effective alternative to liquid acids like H₂SO₄. For instance, an iron-supported Zr/Ti solid acid catalyst has demonstrated high activity and stability in the esterification of 4-bromobenzoic acid, with the benefit of being easily recoverable and reusable, which simplifies product purification and reduces waste. mdpi.com
For the halogenation route, achieving para-selectivity is key. Zeolites, which are microporous aluminosilicate (B74896) minerals, have been successfully used as shape-selective catalysts. When bromination of moderately deactivated aromatic substrates is carried out in the presence of zeolites like NaY, high selectivity for the para-isomer can be achieved. rsc.org The confined environment within the zeolite pores is thought to favor the formation of the sterically less hindered para transition state. Additionally, palladium-catalyzed bromination of methyl benzoate has been reported as a method to synthesize the 4-bromo isomer. biosynth.com
In line with the principles of green chemistry, several environmentally benign methods for preparing this compound and its precursors have been reported. numberanalytics.comlifechempharma.com
One such approach for esterification involves using silica-supported sulfuric acid as a recyclable, solid catalyst under solvent-free conditions, significantly reducing the use of volatile organic solvents. journalcsij.com Another green method employs a dried Dowex H+/NaI system, which facilitates the esterification under mild conditions and allows for a simpler, more environmentally friendly workup compared to traditional acid-catalyzed reactions. nih.gov
For precursor synthesis, the oxidation of 4-bromobenzyl alcohol to 4-bromobenzoic acid can be performed using green oxidants. Oxone® (potassium peroxymonosulfate), an inexpensive and environmentally safe oxidizing agent, can be used in conjunction with a catalyst to efficiently convert the alcohol to the desired carboxylic acid. orgsyn.orgmdpi.com Similarly, using hydrogen peroxide as the oxidant with a magnetically separable nano-Fe₃O₄ catalyst in water represents another green and efficient oxidation protocol. researchgate.net
Precursor Reactivity and Functional Group Interconversions Leading to this compound
The primary precursors for the synthesis of this compound are 4-bromobenzoic acid and, less commonly, methyl benzoate. The reactivity of these precursors dictates the most logical synthetic route.
4-Bromobenzoic acid is an ideal precursor for the esterification pathway. The carboxylic acid group is readily activated by an acid catalyst for nucleophilic attack by methanol. The bromo-substituent is stable under the acidic conditions of Fischer esterification. prepchem.comcdhfinechemical.com
Methyl benzoate's reactivity in electrophilic aromatic substitution is governed by the electron-withdrawing and meta-directing nature of the ester group, making it an unsuitable precursor for the direct synthesis of the para-isomer under standard conditions. rsc.org
A crucial functional group interconversion that leads to this compound involves a two-step process starting from 4-bromobenzyl alcohol. This alcohol can first be oxidized to 4-bromobenzoic acid. orgsyn.org A variety of oxidizing agents can be used, with modern methods favoring green options like Oxone® or H₂O₂. orgsyn.orgresearchgate.net Following the oxidation, the resulting 4-bromobenzoic acid is then subjected to Fischer esterification as described previously to yield the final product, this compound. This multi-step but high-yielding sequence is a common industrial strategy.
Advanced Applications of Methyl 4 Bromobenzoate in Organic Synthesis
Carbon-Carbon Bond Forming Reactions
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of intricate molecular skeletons from simpler precursors. Methyl 4-bromobenzoate (B14158574) is an exemplary aryl electrophile for these transformations due to the reactivity of its carbon-bromine bond towards various organometallic catalysts.
Cross-Coupling Reactions Utilizing Methyl 4-bromobenzoate as an Aryl Electrophile
Cross-coupling reactions are a class of chemical reactions that involve the joining of two different chemical entities with the aid of a metal catalyst. This compound is frequently employed as the electrophilic partner in these reactions.
Palladium catalysts are widely used to facilitate cross-coupling reactions. sigmaaldrich.com The Suzuki-Miyaura and Heck reactions are two of the most prominent examples where this compound can be effectively utilized.
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide. While specific studies on this compound are illustrative, research on the closely related 4-bromobenzoic acid demonstrates the feasibility and conditions of such couplings. For instance, the Suzuki-Miyaura coupling of 4-bromobenzoic acid with phenylboronic acid has been shown to proceed with high efficiency in aqueous media at room temperature, using a supramolecular palladium catalyst. rsc.org This suggests that this compound would behave similarly under these green chemistry conditions to yield methyl 4-phenylbenzoate.
| Aryl Halide | Coupling Partner | Catalyst System | Solvent | Base | Yield (%) |
| 4-Bromobenzoic Acid | Phenylboronic Acid | Ad-L-PdCl2⊂dmβ-CD | Water-Methanol | Na2CO3 | >98 |
| 4-Bromobenzoic Acid | Phenylboronic Acid | [PdCl2(NH2CH2COOH)2] | Water | Various | High |
The Heck reaction is another cornerstone of palladium catalysis, involving the coupling of an aryl halide with an alkene. mdpi.com Studies on the Heck reaction of bromobenzene (B47551) and styrene (B11656) provide a model for the expected reactivity of this compound. These reactions often employ a palladium catalyst and a base to yield a substituted alkene. researchgate.netresearchgate.net The reaction of this compound with an alkene like styrene would be expected to produce methyl 4-stilbenecarboxylate.
Nickel catalysis has emerged as a powerful and more economical alternative to palladium for cross-coupling reactions. nih.gov this compound can participate in various nickel-catalyzed transformations, including couplings with Grignard reagents and reductive cross-coupling reactions. nih.govrsc.orgnih.gov
Theoretical studies have investigated the mechanism of the nickel-catalyzed reductive cross-coupling of bromobenzene and this compound to form an unsymmetrical biaryl system, indicating the favorability of a Ni(0)-catalyzed pathway. researchgate.net Experimental work has shown that nickel catalysts can effectively couple aryl halides with alkyl halides. nih.gov
| Aryl Halide | Coupling Partner | Catalyst System | Reductant | Solvent | Product | Yield (%) |
| This compound | Potassium benzyltrifluoroborate | NiCl2·glyme / dtbbpy | - (Electrochemical) | - | Methyl 4-benzylbenzoate | 93 |
Photoredox dual catalysis, often employing a combination of an iridium photocatalyst and a nickel cross-coupling catalyst, has enabled the formation of C-C bonds under mild conditions. nih.gov This methodology can be applied to the coupling of this compound with sp³-hybridized carbon nucleophiles. A notable example is the C(sp³)–C(sp²) coupling of this compound with N-boc-proline, which proceeds via an Ir/Ni photoredox dual catalytic system. researchgate.net This reaction highlights the ability to forge challenging bonds between different hybridization states of carbon.
Electrochemical methods offer a sustainable approach to cross-coupling reactions by replacing chemical reductants with electricity. Nickel-catalyzed electrochemical cross-coupling has been successfully applied to this compound. In a notable example, the C(sp²)–C(sp³) cross-coupling of this compound with potassium benzyltrifluoroborate was achieved in an undivided cell using a NiCl₂·glyme catalyst and a dtbbpy ligand. chemrxiv.org This reaction proceeded with a high yield of 93% to furnish methyl 4-benzylbenzoate. chemrxiv.org A significant byproduct of this reaction was the homocoupling product, dimethyl 4,4'-biphenyldicarboxylate, which was formed in 38% yield under initial, unoptimized conditions. chemrxiv.org
| Aryl Halide | Coupling Partner | Catalyst System | Method | Product | Yield (%) | Byproduct | Byproduct Yield (%) |
| This compound | Potassium benzyltrifluoroborate | NiCl2·glyme / dtbbpy | Galvanostatic Electrolysis | Methyl 4-benzylbenzoate | 93 | Dimethyl 4,4'-biphenyldicarboxylate | 38 (unoptimized) |
Reductive Coupling and Dimerization Strategies
In the absence of a distinct cross-coupling partner, aryl halides like this compound can undergo reductive coupling to form symmetrical biaryl compounds. This dimerization can be promoted by various catalytic systems.
As mentioned, the electrochemical nickel-catalyzed cross-coupling of this compound also yielded the homocoupling product, dimethyl 4,4'-biphenyldicarboxylate, in significant amounts. chemrxiv.org This indicates that under reductive conditions, the dimerization of this compound is a facile process. Theoretical studies on the nickel-catalyzed reductive cross-coupling of bromobenzene with this compound also support the potential for both hetero- and homo-coupling pathways. researchgate.net These strategies provide a direct route to symmetrical biphenyl (B1667301) derivatives, which are valuable structures in materials science and medicinal chemistry.
Direct Arylation Reactions
Direct arylation is a powerful tool in organic synthesis that involves the formation of a carbon-carbon bond between an aryl halide and a C-H bond, bypassing the need for pre-functionalized organometallic reagents. This compound serves as a key aryl bromide partner in these transformations, particularly in palladium-catalyzed reactions.
Research has demonstrated the efficacy of phosphine-free, palladium-catalyzed direct arylation of various heteroaromatics with aryl bromides like this compound. For instance, the reaction of imidazo[1,2-a]pyridines with this compound, catalyzed by palladium(II) acetate (B1210297) (Pd(OAc)₂), proceeds efficiently at low catalyst loadings to yield products such as methyl 4-imidazo[1,2-a]pyridin-3-ylbenzoate. sigmaaldrich.comsigmaaldrich.comchemicalbook.com This method is valued for its step economy and reduced generation of metallic waste.
The conditions for these reactions are often optimized to achieve high yields and selectivity. A typical reaction might involve the heteroaromatic substrate, this compound, a palladium catalyst, a base, and a suitable solvent. For example, the direct C-H arylation of benzo[1,2-d:4,5-d′]bis( sigmaaldrich.comresearchgate.netrudn.ruthiadiazole) with bromoarenes can be achieved using Pd(OAc)₂ in the presence of a specific phosphonium (B103445) salt ligand, selectively forming mono- or di-arylated products. mdpi.comnih.gov These reactions underscore the utility of this compound in synthesizing complex, functionalized aromatic systems.
| Reactant | Catalyst System | Product | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine (B132010) | Pd(OAc)₂ (ligand-free) | Methyl 4-imidazo[1,2-a]pyridin-3-ylbenzoate | sigmaaldrich.comsigmaaldrich.comchemicalbook.com |
| Benzo[1,2-d:4,5-d′]bis( sigmaaldrich.comresearchgate.netrudn.ruthiadiazole) | Pd(OAc)₂ / Di-tert-butyl(methyl)phosphonium tetrafluoroborate | 4-mono- and 4,8-di(het)arylated benzo-bis-thiadiazoles | mdpi.comnih.gov |
Heteroatom-Carbon Bond Forming Reactions
This compound is a key substrate for forming bonds between its aromatic carbon and various heteroatoms, including oxygen, nitrogen, sulfur, tin, and boron. These reactions are fundamental in synthesizing a wide range of organic compounds.
Carbon-Oxygen Bond Formation (e.g., Etherification, Phenol (B47542) Synthesis)
The formation of aryl ethers from aryl halides is a classic transformation often accomplished via the Ullmann condensation. wikipedia.org This copper-promoted reaction typically involves coupling an aryl halide with an alcohol or phenol at high temperatures. wikipedia.orgorganic-chemistry.org While specific examples detailing the use of this compound in traditional Ullmann ether synthesis are not prevalent in the provided context, the principles of the reaction apply. Modern variations of the Ullmann reaction use soluble copper catalysts, sometimes with ligands, under milder conditions. wikipedia.org These reactions proceed through a copper(I) alkoxide or phenoxide intermediate which then reacts with the aryl halide. wikipedia.org
Carbon-Nitrogen Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the synthesis of aryl amines from aryl halides and a wide variety of amine coupling partners. wikipedia.orglibretexts.org The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the N-aryl product. wikipedia.orgyoutube.com
This compound is a suitable substrate for this reaction. Research has shown its successful coupling with various amines using advanced catalyst systems that offer broad functional group tolerance. nih.gov For instance, high yields can be achieved in the amination of this compound even in the presence of other functional groups like primary alcohols or secondary amines on the coupling partner. nih.gov
Furthermore, a sophisticated application of palladium catalysis allows for the synthesis of N-aryl carbamates. In this process, aryl halides or triflates are coupled with sodium cyanate (B1221674) in the presence of an alcohol. organic-chemistry.orgmit.edunih.gov The reaction proceeds via an in situ generated aryl isocyanate, which is then trapped by the alcohol to form the carbamate (B1207046). This methodology provides efficient access to important carbamate protecting groups and precursors for polyurethane materials. organic-chemistry.orgnih.govorganic-chemistry.org
| Reaction Type | Coupling Partner | Catalyst System | General Product | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Primary/Secondary Amines | Palladium complexes with phosphine (B1218219) ligands | Aryl amines | wikipedia.orgnih.gov |
| N-Aryl Carbamate Synthesis | Sodium cyanate / Alcohol | Palladium complexes (e.g., Pd₂(dba)₃) with phosphine ligands | N-Aryl carbamates | organic-chemistry.orgmit.edunih.gov |
Carbon-Sulfur Bond Formation (e.g., Thioetherification)
The synthesis of aryl thioethers from aryl halides like this compound can be achieved through several methods. The Ullmann condensation, traditionally used for C-O bond formation, is also applicable to C-S coupling, where an aryl halide reacts with a thiolate, typically under copper catalysis at elevated temperatures. wikipedia.org
More contemporary and widely used methods involve palladium-catalyzed cross-coupling reactions, analogous to the Buchwald-Hartwig amination. acsgcipr.org These reactions, which couple aryl halides with thiols in the presence of a base, generally proceed under milder conditions than the Ullmann reaction. The catalytic cycle involves oxidative addition of the aryl halide to a palladium(0) center, coordination of the thiol (or thiolate), and reductive elimination of the aryl thioether product. acsgcipr.org The choice of ligand for the palladium catalyst is crucial for achieving high efficiency and broad substrate scope. acsgcipr.org While direct examples with this compound are not specified, its reactivity as an aryl bromide makes it a suitable candidate for these established protocols for synthesizing aryl thioethers. mdpi.comarkat-usa.org
Carbon-Tin Bond Formation (e.g., Stannylation)
The formation of a carbon-tin bond, or stannylation, is a key transformation for preparing organotin reagents, which are valuable intermediates in organic synthesis, most notably for Stille cross-coupling reactions. This compound can be converted to its corresponding arylstannane derivative, methyl 4-tri-n-butylstannylbenzoate, through palladium-catalyzed stannylation. lookchem.comsigmaaldrich.comsigmaaldrich.com
This reaction typically involves treating the aryl halide with a distannane reagent, such as hexamethylditin or hexabutylditin, in the presence of a palladium catalyst. Solvent-free protocols have been developed that allow for the efficient stannylation of a wide range of (hetero)aryl halides, including those with electron-withdrawing groups like this compound. researchgate.netrudn.ru A common catalytic system for this transformation is palladium(II) acetate/tricyclohexylphosphine (Pd(OAc)₂/PCy₃). researchgate.netrudn.ru The development of these methods simplifies the synthesis of arylstannanes by eliminating the need for solvents and often allowing for high yields. researchgate.netrudn.ru
| Tin Reagent | Catalyst System | Product | Key Features | Reference |
|---|---|---|---|---|
| Hexabutylditin | Pd(OAc)₂ / PCy₃ | Methyl 4-tri-n-butylstannylbenzoate | Solvent-free conditions, high yields | sigmaaldrich.comresearchgate.netrudn.ru |
Carbon-Boron Bond Formation (e.g., Borylation)
The synthesis of arylboronic acids and their esters from aryl halides is a critical reaction, as these boron compounds are indispensable reagents for the Suzuki-Miyaura cross-coupling reaction. The most common method for this transformation is the Miyaura borylation, which involves the palladium-catalyzed reaction of an aryl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a base.
This compound can serve as the aryl halide precursor in this reaction to generate the corresponding boronic ester. The resulting p-(methoxycarbonyl)phenylboronic acid or its ester is a valuable building block for further carbon-carbon bond-forming reactions. sigmaaldrich.com The reaction is typically catalyzed by a palladium complex, often with a phosphine ligand, and requires a base like potassium acetate to facilitate the catalytic cycle. This transformation provides a direct and efficient route to functionalized arylboron compounds from readily available aryl halides.
Derivatization and Functionalization Strategies
The presence of a reactive aryl bromide moiety makes this compound an ideal substrate for a variety of cross-coupling reactions, enabling the derivatization and functionalization of diverse molecular scaffolds.
Peptide Derivatization
The modification of peptides is crucial for enhancing their therapeutic properties, stability, and for developing new biological tools. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have emerged as powerful methods for peptide diversification. In this context, aryl halides are key reagents for introducing new functionalities.
A common strategy involves the use of 4-bromobenzoic acid, a close structural analog of this compound, which is coupled to the N-terminus of a peptide chain. This is typically achieved using standard peptide coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIEA (N,N-Diisopropylethylamine). Once the bromo-aromatic group is attached to the peptide, it acts as a handle for further diversification. The bromine atom can then undergo a Suzuki-Miyaura cross-coupling reaction with a wide range of arylboronic acids. This allows for the high-throughput, one-step synthesis of a library of peptide analogs with diverse biaryl motifs, each potentially possessing unique supramolecular or biological properties. The versatility of this approach allows for rapid screening of structure-property relationships.
| Reaction Type | Reagents | Application |
| Peptide Coupling | 4-Bromobenzoic Acid, HBTU, DIEA | Attachment of the bromo-aryl handle to the peptide N-terminus. |
| Suzuki-Miyaura Coupling | Peptide-4-bromobenzamide, Arylboronic acids, Palladium catalyst | Diversification of the peptide structure with various aryl groups. |
Carbohydrate Derivatization
In carbohydrate chemistry, protecting groups are essential for selectively masking hydroxyl groups to achieve desired regioselectivity in glycosylation and other transformations. The choice of protecting group is critical as it can influence the reactivity and stereochemical outcome of reactions.
While direct use of this compound is less commonly cited, the related p-bromobenzyl ether is utilized as a stable protecting group for hydroxyls in carbohydrates. This group is valued for its stability under various reaction conditions, including those that cleave other common protecting groups like allyl or p-methoxybenzyl (PMB) ethers. The p-bromobenzyl group can be selectively cleaved under specific conditions, demonstrating the utility of the 4-bromophenyl moiety in complex synthetic strategies involving poly-functionalized molecules like carbohydrates. acs.orgnih.gov
Synthesis of Polyacetylene Derivatives as Monomers
Substituted polyacetylenes are a class of conjugated polymers with interesting electronic and optical properties. The synthesis of these materials relies on the polymerization of functionalized acetylene (B1199291) monomers. This compound serves as a key starting material for the synthesis of such monomers.
A prevalent method for this is the Sonogashira cross-coupling reaction. nih.gov This palladium-copper co-catalyzed reaction couples an aryl halide with a terminal alkyne. Specifically, this compound can be reacted with a protected alkyne, such as 2-methyl-3-butyn-2-ol, to form a 4-(alkynyl)benzoate derivative. researchgate.net This reaction creates the core structure of the monomer. Subsequent deprotection of the alkyne yields a terminal phenylacetylene (B144264) monomer bearing a methoxycarbonyl group, which can then be polymerized using catalysts, often based on rhodium, to produce a polyacetylene with pendant ester-functionalized phenyl groups. nih.gov
Table 1: Key Steps in Monomer Synthesis via Sonogashira Coupling
| Step | Reaction | Reactants | Catalyst System | Product |
|---|---|---|---|---|
| 1 | Sonogashira Coupling | This compound, 2-methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂, CuI, Et₃N | Methyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate |
Strategies for Bioconjugation and Probe Development
The development of molecular probes and bioconjugation techniques is fundamental to diagnostics, therapeutics, and understanding biological systems. This compound plays a role as a precursor in the synthesis of reagents for these applications.
A significant application is in the preparation of stable radioiodinating reagents used to label monoclonal antibodies for cancer radiotherapy. chemicalbook.comlookchem.com The synthesis involves using this compound to construct a more complex molecule, which is then converted into a reagent capable of carrying a radioisotope of iodine. This reagent is designed to be stable and to react efficiently and specifically with antibodies. The resulting radio-labeled antibody can then be administered to target and destroy cancer cells with high precision. The initial bromo-substitution on the benzene (B151609) ring is a key feature in the synthetic pathway to the final radioiodinating agent.
Synthesis of Complex Organic Architectures
This compound is a valuable starting point for multi-step syntheses of complex heterocyclic compounds with significant biological activity.
Construction of Three-Carbon-Bridged Furo[2,3-d]pyrimidine (B11772683) and Pyrrolo[2,3-d]pyrimidine Analogs
Furo[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines are classes of heterocyclic compounds known as antifolates, which are used in cancer chemotherapy. The synthesis of specific, complex analogs of these structures has been accomplished starting from this compound. chemicalbook.comsigmaaldrich.com
A documented 10-step synthetic sequence begins with this compound and elaborates it into an α-chloromethyl ketone intermediate. This key intermediate then undergoes a condensation reaction with 2,6-diamino-pyrimidin-4-one. This condensation step is crucial as it leads to the formation of both the substituted furo[2,3-d]pyrimidine and its regioisomeric pyrrolo[2,3-d]pyrimidine analog. The remainder of the synthesis involves coupling these heterocyclic cores with diethyl-L-glutamate, followed by saponification to yield the final, biologically active three-carbon-bridged antifolates. This lengthy and complex synthesis highlights the utility of this compound as a foundational starting material for building intricate, medicinally relevant molecules.
Table 2: Overview of Synthetic Strategy
| Stage | Key Transformation | Starting Material | Key Intermediate | Final Heterocycle Class |
|---|---|---|---|---|
| Initial Steps | Elaboration to α-chloromethyl ketone | This compound | α-chloromethyl ketone derivative | N/A |
| Core Formation | Condensation/Cyclization | α-chloromethyl ketone, 2,6-diamino-pyrimidin-4-one | Substituted furo[2,3-d]pyrimidine | Furo[2,3-d]pyrimidine |
| Core Formation | Condensation/Cyclization | α-chloromethyl ketone, 2,6-diamino-pyrimidin-4-one | Substituted pyrrolo[2,3-d]pyrimidine | Pyrrolo[2,3-d]pyrimidine |
Synthesis of Chiral Limonene (B3431351) Derivatives
A notable application of bromo-aromatic compounds is in the synthesis of complex chiral molecules derived from natural products like limonene. Researchers have successfully synthesized (S)-(-)-limonene derivatives that incorporate a (1H-1,2,3-triazol-4-yl)this compound moiety. mdpi.com This multi-step synthesis begins with the epoxidation of (S)-(-)-limonene, followed by an azidolysis step, and culminates in a Huisgen's 1,3-dipolar cycloaddition to attach the bromobenzoate-containing fragment. mdpi.com
The key steps in the synthesis are:
Epoxidation: The crude epoxide of limonene is prepared and used directly in the next step. mdpi.com
Azidolysis: The epoxide is treated with sodium azide (B81097) (NaN₃) and ammonium (B1175870) chloride (NH₄Cl) in methanol (B129727). mdpi.com This reaction opens the epoxide ring to introduce an azide group, creating a key intermediate. mdpi.com
Cycloaddition: The resulting azido-limonene derivative is reacted with a terminal alkyne linked to the this compound structure via a Huisgen 1,3-dipolar cycloaddition. mdpi.com This "click chemistry" reaction forms the stable triazole ring, linking the two major fragments. mdpi.com
This synthetic route yields two distinct diastereomeric products, which can be separated by column chromatography. mdpi.com The successful isolation and characterization of these chiral derivatives highlight a sophisticated use of brominated aromatic esters in creating complex, stereochemically defined molecules from readily available natural terpenes. mdpi.com
Table 1: Synthesis of (S)-(-)-Limonene Derivatives
| Step | Key Reagents | Function | Product Aspect |
| Epoxidation | m-Chloroperoxybenzoic acid (typical) | Forms epoxide ring on limonene | Crude epoxide intermediate |
| Azidolysis | Sodium azide (NaN₃), Ammonium chloride (NH₄Cl) | Ring-opens epoxide to install azide | Azido-alcohol derivative |
| Cycloaddition | Copper(II) sulfate (B86663) (CuSO₄·5H₂O), Ascorbic acid | Catalyzes triazole ring formation | Final chiral limonene derivatives |
Intermediates in Natural Product Synthesis and Analog Development
This compound is a crucial starting material for the synthesis of various biologically active molecules and analogs of natural products. chemicalbook.comlookchem.com Its para-substituted aromatic structure makes it an ideal precursor for building more complex scaffolds through cross-coupling reactions. biosynth.com
A significant area of application is in the development of antifolates, which are compounds that interfere with the action of folic acid and are often used in cancer therapy. biosynth.comsigmaaldrich.comottokemi.com
Pemetrexed Synthesis: this compound has been utilized in the synthesis of pemetrexed, an antifolate drug used for treating certain types of cancer. biosynth.com
Pyrimidine Analogs: It serves as a key reagent in the synthesis of three-carbon-bridged 5-substituted furo[2,3-d]pyrimidine and 6-substituted pyrrolo[2,3-d]pyrimidine analogs. chemicalbook.comlookchem.comsigmaaldrich.comottokemi.com These classes of compounds are designed as potent antifolates.
The synthesis of these analogs typically involves a palladium-catalyzed cross-coupling reaction where the bromine atom of this compound is replaced, allowing for the attachment of more complex heterocyclic systems. This strategic use of a halogenated benzoate (B1203000) provides a reliable method for elaborating molecular structures to generate novel therapeutic candidates. biosynth.com
Table 2: Application in Analog Development
| Target Compound Class | Role of this compound | Therapeutic Area |
| Pemetrexed | Key intermediate in total synthesis | Oncology (Antifolate) |
| Furo[2,3-d]pyrimidine Analogs | Starting material for aromatic core | Oncology (Antifolate) |
| Pyrrolo[2,3-d]pyrimidine Analogs | Precursor for building the substituted phenyl group | Oncology (Antifolate) |
| Methyl 4-(2-pyridyl)benzoate | Cross-coupling reactant | Intermediate Synthesis |
Mechanistic Investigations of Reactions Involving Methyl 4 Bromobenzoate
Elucidation of Catalytic Cycles and Reaction Pathways
Transition metal-catalyzed cross-coupling reactions are fundamental in modern organic chemistry. The catalytic cycles typically involve a sequence of elementary steps, including oxidative addition, transmetalation, and reductive elimination. researchgate.net
Oxidative addition is a critical initiating step in many cross-coupling catalytic cycles, where the metal center's oxidation state increases. In the context of nickel-catalyzed reactions, methyl 4-bromobenzoate (B14158574) readily participates in this process. For instance, in the Ni-catalyzed reductive cross-coupling reaction with bromobenzene (B47551), the mechanism involves the oxidative addition of the aryl halides to a Ni(0) catalyst. pku.edu.cn Theoretical studies have shown that the initial attack of the Ni(0) catalyst can occur on either bromobenzene or methyl 4-bromobenzoate. pku.edu.cn
Cyclic voltammetry studies have provided further insight into the interaction between nickel catalysts and this compound. When this compound is added to a solution containing Ni(II) complexes and a dtbbpy ligand, a significant increase in the reductive current is observed for the Ni(II)/Ni(I) redox couple, and the return peak disappears. This indicates an irreversible chemical reaction, characteristic of oxidative addition, between the electrochemically generated Ni(I) species and the aryl halide. chemrxiv.org
The general scheme for the oxidative addition of this compound (Ar-Br) to a generic M(0) metal center is as follows: M(0) + Ar-Br → [Ar-M(II)-Br]
Reductive elimination is the final, product-forming step in many catalytic cross-coupling cycles. wikipedia.org In this step, two ligands on the metal center couple and are eliminated, forming a new covalent bond, while the metal's oxidation state is reduced. wikipedia.org In the Ni-catalyzed reductive cross-coupling of bromobenzene and this compound, the proposed mechanism concludes with a reductive elimination step that forms the unsymmetrical biaryl product. pku.edu.cn This step also regenerates the active catalyst, allowing the cycle to continue.
In some catalytic systems, reductive elimination can be the rate-limiting step. researchgate.net For photosensitized, energy transfer-mediated organometallic catalysis, it has been demonstrated that the critical reductive elimination step does not involve an electron transfer process. nih.gov Instead, energy transfer from a photoexcited sensitizer (B1316253) to an arylnickel(II) intermediate facilitates this key step. nih.gov In a nickel-catalyzed electrochemical C(sp²)−C(sp³) cross-coupling, the final step is the reductive elimination of the cross-coupling product from a Ni(III) intermediate, which regenerates the Ni(I) catalyst. chemrxiv.org
| Reaction Type | Catalyst System | Proposed Reductive Elimination Step | Note |
| Ni-catalyzed Reductive Cross-Coupling | Ni(0) | Forms unsymmetrical biaryl product | Regenerates Ni(0) catalyst pku.edu.cn |
| Photosensitized C-O Coupling | Ni(II) with Ir photocatalyst | Forms C-O bond | Mediated by energy transfer, not electron transfer nih.gov |
| Ni-catalyzed Electrochemical Cross-Coupling | NiCl₂•glyme / dtbbpy | Forms C(sp²)-C(sp³) bond | Regenerates Ni(I) catalyst chemrxiv.org |
Transmetalation is a key step in many cross-coupling reactions where an organic group is transferred from one metal to another. researchgate.net While less commonly detailed for this compound in the provided context, it is a fundamental process in reactions like Suzuki and Stille couplings, where this substrate is frequently used. lookchem.combiosynth.com In these reactions, after the initial oxidative addition of this compound to a palladium(0) or nickel(0) catalyst, the resulting organometallic intermediate undergoes transmetalation with an organoboron or organotin reagent, respectively.
The general mechanism involves the transfer of an R group from a main group organometallic compound (e.g., R-BY₂) to the transition metal complex (Ar-M-X), forming a new intermediate (Ar-M-R) that can then proceed to reductive elimination. nsf.gov
[Ar-M(II)-X] + R-M' → [Ar-M(II)-R] + X-M'
Photoredox catalysis has emerged as a powerful tool, utilizing visible light to drive chemical reactions. nih.gov this compound has been used as a substrate in such transformations. In a photosensitized Ni-catalyzed coupling with benzoic acid, two potential mechanisms are considered: a triplet-triplet energy transfer (TTET) pathway and a Ni(I)/Ni(III) cycle initiated by single-electron transfer (SET). researchgate.net
In the energy transfer mechanism, a photosensitizer, such as an Iridium complex, absorbs light and transfers its energy to a Ni(II)-aryl intermediate. This excited state is then primed to undergo the desired bond formation, often via reductive elimination, without the need for the metal to change its formal oxidation state through electron transfer. nih.gov This was demonstrated in the coupling of benzoic acid and this compound, where direct excitation of the Ni(II) complex in the absence of a photocatalyst still yielded the product, supporting an energy transfer pathway. nih.gov
| Photosensitizer | Reaction | Proposed Mechanism | Yield (%) |
| fac-[Ir(ppy)₃] | Ni-catalyzed C-O coupling | Energy Transfer / Ni(I)/Ni(III) | 50 researchgate.net |
| [Ru(bpy)₂(BCF)₂] | Ni-catalyzed C-O coupling | Triplet-Triplet Energy Transfer (TTET) | 71 researchgate.net |
| Benzophenone | Ni-catalyzed C-O coupling | Energy Transfer | Moderately efficient nih.gov |
Computational Chemistry and Theoretical Studies
Computational methods, particularly Density Functional Theory (DFT), have become indispensable for elucidating complex reaction mechanisms.
DFT calculations have been successfully applied to investigate the mechanism of the Ni-catalyzed reductive cross-coupling of bromobenzene with this compound. pku.edu.cn These theoretical studies showed that a Ni(0)-catalyzed pathway is favored over a Ni(I)-catalyzed one. The calculations mapped out the entire catalytic cycle, including oxidative addition, reduction, a second oxidative addition, and reductive elimination, providing the energy barriers for each step. pku.edu.cn
The key findings from the DFT study are summarized below:
The reaction proceeds via a Ni(0)/Ni(II) catalytic cycle.
The initial oxidative addition of this compound to the Ni(0) catalyst has a lower energy barrier (49.66 kJ·mol⁻¹) compared to the addition of bromobenzene (70.50 kJ·mol⁻¹). pku.edu.cn
The rate-limiting step is identified based on the calculated energy profile. researchgate.netpku.edu.cn
These computational insights are crucial for understanding catalyst behavior and reaction outcomes, guiding the rational design of more efficient catalytic systems.
Modeling of Transition State Structures and Reaction Landscapes
The elucidation of reaction mechanisms involving this compound heavily relies on computational chemistry, particularly density functional theory (DFT) calculations. These methods provide critical insights into the geometries and energies of reactants, intermediates, transition states, and products, allowing for a detailed mapping of the reaction energy landscape.
Similarly, DFT calculations are instrumental in understanding the mechanism of Suzuki-Miyaura cross-coupling reactions, a common transformation for this compound. For the analogous coupling of bromobenzene and phenylboronic acid, the catalytic cycle involves three primary steps: oxidative addition of the aryl bromide to the palladium catalyst, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the catalyst. nih.gov Computational studies on such systems have revealed that the transmetalation step is often the rate-determining step of the reaction. nih.gov The zeolite framework, when used as a catalyst support, has been shown to facilitate electron transfer to the palladium cluster, thereby enhancing the reaction activity. nih.gov
The table below presents a conceptual summary of calculated energy barriers for the elementary steps in a typical Suzuki-Miyaura cross-coupling reaction involving an aryl bromide, based on DFT studies of analogous systems.
| Reaction Step | Description | Conceptual Activation Energy (kcal/mol) |
| Oxidative Addition | Pd(0) catalyst inserts into the C-Br bond of the aryl bromide. | 10 - 15 |
| Transmetalation | The aryl group from the boronic acid is transferred to the Pd(II) complex. | 15 - 25 (Often Rate-Determining) |
| Reductive Elimination | The two coupled aryl groups are eliminated from the Pd center, forming the biaryl product. | 5 - 10 |
Note: These values are representative and can vary significantly based on the specific substrates, catalyst, ligands, and solvent system used.
Kinetic Studies and Stereochemical Analysis of this compound Transformations
Kinetic studies provide quantitative data on the rates of chemical reactions, offering further evidence for proposed mechanisms. For transformations involving this compound, such as the Suzuki-Miyaura coupling, kinetic analysis can help identify the rate-determining step and optimize reaction conditions. For example, in the coupling of the closely related 4-bromobenzoic acid with phenylboronic acid, kinetic monitoring has shown that the presence of a host molecule like heptakis(2,6-di-O-methyl)-β-cyclodextrin (dmβ-CD) can significantly accelerate the reaction, particularly in the initial hours, leading to a higher product yield in a shorter time. rsc.org
The progress of such a reaction can be monitored over time to determine the reaction rate. Below is a table representing typical kinetic data for a Suzuki-Miyaura coupling.
| Time (minutes) | Product Yield (%) without Additive | Product Yield (%) with dmβ-CD Additive |
| 0 | 0 | 0 |
| 30 | 25 | 45 |
| 60 | 48 | 75 |
| 120 | 70 | >95 |
| 240 | 93 | >98 |
This data is representative of the kinetic profile for the Suzuki-Miyaura coupling of 4-bromobenzoic acid, illustrating the rate enhancement observed with an additive. rsc.org
Stereochemical analysis is crucial for reactions where new chiral centers are formed or existing ones are modified. This compound itself is an achiral molecule. fda.gov However, in cross-coupling reactions with chiral partners, understanding the stereochemical outcome is essential. In the context of Suzuki cross-coupling reactions, the transmetalation step is often the stereochemistry-determining step.
Mechanistic investigations have identified two primary pathways for the transmetalation of alkylboron nucleophiles: stereoretentive and stereoinvertive. nih.gov
Stereoretentive Pathway: The configuration of the carbon atom attached to boron is retained in the product.
Stereoinvertive Pathway: The configuration of the carbon atom is inverted during its transfer to the palladium center.
The preferred stereochemical course is influenced by a subtle interplay of factors, including the electronic properties of the phosphine (B1218219) ligands on the palladium catalyst and the steric properties of the coupling partners. nih.gov For instance, bulky, electron-deficient ligands tend to favor a stereoretentive pathway, while bulky, electron-rich ligands can promote a stereoinvertive mechanism. nih.gov Although these detailed stereochemical studies have primarily been conducted on alkylboron reagents, the principles apply to understanding the potential stereochemical outcomes in advanced cross-coupling reactions that might involve chiral derivatives of this compound.
Catalytic Systems and Innovations in Methyl 4 Bromobenzoate Transformations
Homogeneous Catalysis
Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, offers high activity and selectivity for the transformation of methyl 4-bromobenzoate (B14158574). Palladium and nickel complexes, in particular, are central to numerous C-C and C-heteroatom bond-forming reactions.
Palladium-Based Catalysts in Aryl Coupling
Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon bonds, and methyl 4-bromobenzoate is a common coupling partner. The general mechanism for these reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity.
Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron species. For substrates similar to this compound, such as 4-bromobenzoic acid, palladium catalysts like supramolecular inclusion complexes (e.g., Ad-L-PdCl2⊂dmβ-CD) have shown high activity in aqueous media, promoting green chemistry principles.
Heck Coupling: This reaction involves the coupling of an aryl halide with an alkene. The palladium-catalyzed arylation of olefins with aryl halides like this compound is a powerful method for creating substituted alkenes. These reactions often require polar solvents and temperatures above 100°C, though advancements aim to lower these requirements.
Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes. Palladium(II) β-oxoiminatophosphane complexes have been shown to be highly efficient, air-stable catalysts for this transformation under mild, copper-free, and solvent-free conditions. These catalysts work well with a broad range of aryl bromides. For instance, reactions using PdCl2(PPh3)2 can be facilitated by bases like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) under solvent-free conditions, providing moderate to excellent yields.
The selection of the palladium source and ligands is critical. Catalysts such as Pd(OAc)2 and PdCl2(PCy3)2, when combined with specific phosphine (B1218219) ligands, can even achieve site-selective coupling on di-halogenated benzoate (B1203000) substrates.
| Coupling Reaction | Catalyst System | Substrates | Conditions | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Ad-L-PdCl2⊂dmβ-CD (0.5 mol%) | 4-bromobenzoic acid, phenylboronic acid | Water-MeOH (3:1), pH 11, RT, 2h | 100% |
| Sonogashira | Pd(II) β-oxoiminatophosphane (0.0002 mol%) | Aryl bromides, terminal alkynes | Piperidine (base), Solvent-free, RT | High TOF |
| Sonogashira | PdCl2(PPh3)2 (3 mol%) | Aryl halides, alkynes | TBAF (3 eq.), Solvent-free | Moderate to Excellent |
Nickel-Based Catalysts in Reductive and Cross-Coupling Reactions
Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for various cross-coupling reactions. They are particularly effective in the reductive coupling of aryl halides like this compound.
Theoretical studies using density functional theory (DFT) on the Ni-catalyzed reductive cross-coupling of bromobenzene (B47551) and this compound have shown that a Ni(0)-catalyzed pathway is favored over a Ni(I) mechanism. pku.edu.cnresearchgate.netresearchgate.net The catalytic cycle involves a sequence of first oxidative addition, reduction, second oxidative addition, and reductive elimination. pku.edu.cnresearchgate.net This method avoids the formation of organometallic reagents during the cycle. pku.edu.cnresearchgate.net
Nickel catalysts are also employed in traditional cross-coupling reactions:
Negishi Coupling: This reaction couples organic halides with organozinc reagents. Nickel catalysts such as Ni(PPh3)4 or Ni(acac)2 can be used, offering a powerful method for C(sp²)–C(sp³) and other carbon-carbon bond formations. wikipedia.orgnih.gov
C–S Cross-Coupling: For sterically hindered substrates, nickel catalysts combined with flexible bidentate phosphine ligands like DPEphos or dppbz have proven effective in coupling aryl triflates with alkyl thiols. rsc.org This demonstrates nickel's utility in forming carbon-heteroatom bonds.
The reactivity of nickel catalysts is highly dependent on the choice of ligand. Bipyridine-type ligands are common, and their ratio to the nickel center can significantly influence catalyst reactivity in electrochemical applications. chemrxiv.org
| Reaction Type | Catalyst System | Proposed Mechanism | Key Steps |
|---|---|---|---|
| Reductive Cross-Coupling with Bromobenzene | Ni(0) with 4,4'-di-methyl-2,2'-bipyridine ligand | Ni(0)-catalyzed | Oxidative Addition, Reduction, 2nd Oxidative Addition, Reductive Elimination |
Iridium and Ruthenium Photoredox Catalysts
Dual catalytic systems that combine a photoredox catalyst with a transition metal catalyst have opened new pathways for the transformation of this compound under mild conditions. Iridium and ruthenium complexes are prominent photosensitizers in these systems.
Iridium-Based Photocatalysts: Iridium complexes like Ir(ppy)3 are used in conjunction with nickel catalysts for reductive C(sp²)–Si cross-coupling reactions. oaes.cc In one study, an iridium-containing copolymer (IrCat1) was combined with a nickel(II) catalyst to achieve a 60% yield in the decarboxylative cross-coupling of N-Boc-protected proline with a similar substrate, 4-bromoacetophenone. rsc.org Another copolymer, IrCat3, facilitated the dehalogenative coupling of N-Boc-proline and this compound to form O-aryl ethers in 71% yield. rsc.org These polymer-based catalysts offer the advantage of potential recyclability. rsc.org
Ruthenium-Based Photocatalysts: Ruthenium(II) isocyanoborato complexes, such as [Ru(bpy)2(BCF)2], have been used as photosensitizers in the Ni-catalyzed coupling of benzoic acid with this compound, affording a 71% isolated yield. nih.govacs.orgresearchgate.net This reaction is believed to proceed through a triplet-triplet energy transfer (TTET) mechanism, where the excited photosensitizer activates a Ni(II) intermediate, promoting the otherwise difficult reductive elimination step. nih.govresearchgate.net The high triplet energy of the ruthenium complex is crucial for this process. nih.govresearchgate.net
| Reaction Type | Photosensitizer | Co-Catalyst | Product Type | Yield |
|---|---|---|---|---|
| Dehalogenative Coupling | IrCat3 (Iridium copolymer) | Nickel(II) | O-aryl ether | 71% |
| C-O Coupling | [Ru(bpy)2(BCF)2] | Nickel | Aryl ester | 71% |
| Reductive C-Si Coupling | Ir(ppy)3 | NiI2 | Arylsilane | 62% |
Rational Ligand Design and Optimization in Catalyst Systems
The performance of homogeneous catalysts based on palladium and nickel is intrinsically linked to the properties of their coordinating ligands. Rational ligand design focuses on tuning the steric and electronic characteristics of ligands to optimize catalyst activity, stability, and selectivity.
Phosphine ligands are paramount in this field. Their properties are generally described by two key parameters:
Electronic Properties: The electron-donating ability of a phosphine ligand influences the electron density at the metal center. Electron-rich ligands, such as trialkylphosphines, increase the reactivity of the metal in the oxidative addition step, a crucial activation step in cross-coupling with aryl halides like this compound. tcichemicals.comgessnergroup.com
Steric Properties: The bulkiness of a ligand, often quantified by its cone angle, plays a critical role in promoting the reductive elimination step, which releases the final product from the metal center. tcichemicals.com Bulky ligands like tri(o-tolyl)phosphine or dialkylbiarylphosphines (e.g., SPhos, DavePhos) can accelerate this step and stabilize the catalytically active monoligated metal species. tcichemicals.comnih.gov
For nickel-catalyzed reactions, which can involve different mechanistic pathways (e.g., radical mechanisms), ligand design is equally crucial. acs.org The choice of ligand can control selectivity in Kumada couplings and influence the mechanism of oxidative addition. mq.edu.au While phosphines are common, nitrogen- and oxygen-based ligands are gaining importance for nickel catalysis, particularly in cross-electrophile coupling reactions where traditional phosphine libraries may be less suitable. nih.gov The modularity of certain ligand families, such as the DalPhos ligands, allows for fine-tuning to address specific reactivity challenges, like overcoming slow reductive elimination with electron-poor aryl halides. rsc.org
Heterogeneous and Semiheterogeneous Catalysis
Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of catalyst separation, recovery, and reusability, making them attractive for industrial applications.
Carbon Nitride-Based Photocatalysts
Graphitic carbon nitride (g-C3N4 or gCN), a metal-free semiconductor, has emerged as a robust and inexpensive heterogeneous photocatalyst. novartis.com It can be used in combination with co-catalysts to drive transformations of aryl halides.
In a dual catalytic system, commercially available graphitic carbon nitride has been used as a photocatalyst alongside a nickel catalyst for the decarboxylative cross-coupling between aryl halides and carboxylic acids. novartis.com This approach leverages single-electron-transfer (SET) processes to generate reactive intermediates.
A modified carbon nitride, CN-OA-m, has been specifically applied to the coupling of this compound with pyrrolidine. mpg.de The study highlighted a challenge in catalyst recyclability: under white light irradiation, the deposition of nickel-black on the catalyst surface led to a significant decrease in product formation upon recycling. However, by switching to a longer wavelength light source (520 nm green LED), catalyst deactivation was significantly reduced. The photocatalyst did not lose its activity over five recycling experiments, although the reaction time was longer. mpg.de This demonstrates that optimizing irradiation conditions is key to maintaining the stability and performance of these semiheterogeneous systems.
| Irradiation Source | Reaction Time for Full Conversion | Catalyst Deactivation over 5 Cycles | Observation |
|---|---|---|---|
| White (RGB) LEDs | 8 hours | Significant decrease in activity | Catalyst turned dark green/black due to Ni deposition |
| Green (~520 nm) LEDs | 48 hours | No loss of catalytic activity | Catalyst remained a yellow solid with less Ni deposition |
Metal-Supported Solid Acid Catalysts
The synthesis of methyl benzoate compounds, including derivatives like this compound, has been effectively achieved using metal-supported solid acid catalysts. These heterogeneous catalysts are advantageous due to their ease of recycling and reduced production of waste acid. mdpi.com A notable example is the use of iron-supported zirconium/titanium solid acid catalysts. mdpi.com
Research into a series of these catalysts has demonstrated that their catalytic activity is closely linked to their composition and structural properties. Characterization through methods such as FTIR, SEM, XRD, and BET has been crucial in understanding their function. mdpi.com Studies have revealed that the inclusion of iron promotes crystal formation and increases the number of acidic sites, which serve as active centers for the catalytic reaction. mdpi.com The specific molar ratio of the metals significantly impacts performance, with one study identifying an optimal composition of Fe:Zr:Ti = 2:1:1 for catalyzing the synthesis of various substituted methyl benzoates. mdpi.com
The electronic nature of substituents on the benzoic acid ring influences the reaction yield. For instance, the presence of strong electron-withdrawing groups on the benzene (B151609) ring can affect the ester yield during synthesis. mdpi.com In tests involving various substituted benzoic acids, catalysts with a high ratio of iron and the presence of zirconium demonstrated the best performance, underscoring zirconium's primary role in the catalytic process. mdpi.com The data below summarizes the yields for two methyl benzoate compounds using different catalyst compositions. mdpi.com
Table 1: Catalytic Activity of Fe/Zr/Ti Solid Acid Catalysts This table displays the yield of Methyl p-methylbenzoate and Methyl p-chlorobenzoate after a 6-hour reaction catalyzed by a series of synthesized iron/zirconium/titanium catalysts with varying molar ratios.
| Catalyst ID | Fe:Zr:Ti Molar Ratio | Methyl p-methylbenzoate Yield (%) | Methyl p-chlorobenzoate Yield (%) |
|---|---|---|---|
| ZFT01 | 0.5:1:1 | 79.3 | 68.2 |
| ZFT02 | 1:1:1 | 82.5 | 71.3 |
| ZFT03 | 1.5:1:1 | 85.3 | 74.6 |
| ZFT04 | 2:1:1 | 88.6 | 77.5 |
| ZFT05 | 2.5:1:1 | 86.2 | 75.1 |
| FT06 | 2:0:1 | 51.3 | 42.3 |
| ZF07 | 2:1:0 | 79.5 | 68.7 |
| ZT08 | 0:1:1 | 65.2 | 56.4 |
Electrochemical Catalysis
Electrochemical methods offer a sustainable and controlled approach to chemical synthesis, using electric current to drive redox reactions. This field has seen significant innovation, particularly in the transformation of aryl halides like this compound.
Anodic and Cathodic Processes in Electrosynthesis
In the realm of electrosynthesis, the transformation of this compound is often studied as a model for C-C bond formation, such as in Ni-catalyzed cross-coupling reactions. The cathodic process, or reduction at the cathode, is central to activating the C-Br bond.
Cyclic voltammetry (CV) studies have been instrumental in elucidating the mechanism of this process. For example, in a nickel-catalyzed system, CV analysis shows that in the presence of this compound, the reductive peak current associated with the Ni(II)/Ni(I) redox couple increases significantly, while the corresponding oxidative return peak disappears. This indicates an irreversible chemical reaction where the electrochemically generated Ni(I) species is consumed through oxidative addition to the this compound. This confirms that Ni(I) is the active catalytic species responsible for breaking the C-Br bond.
The efficiency of this cathodic process is highly dependent on the choice of ligand coordinated to the nickel catalyst. Screening of various polypyridine ligands has shown that 4,4'-di-tert-butyl-2,2'-bipyridyl (dtbbpy) prompts the strongest current intensity increase, indicating that the Ni(I)(dtbbpy) complex is the most reactive species for the oxidative addition step. The ratio of nickel to ligand is also a critical parameter, with studies showing that a 1:1.5 Ni/dtbbpy ratio yields the highest cathodic current.
Optimization of a model cross-coupling reaction involving this compound showed that the choice of supporting electrolyte and the addition of certain salts could further improve product yield. The table below illustrates the optimization of an electrochemical cross-coupling reaction to produce Methyl 4-benzylbenzoate.
Table 2: Optimization of Ni-Catalyzed Electrochemical Cross-Coupling of this compound This table outlines the results of optimizing reaction conditions for the electrochemical cross-coupling of this compound with potassium benzyltrifluoroborate. The base condition includes a NiCl2·glyme catalyst, dtbbpy ligand, and electrolysis in an undivided cell.
| Entry | Variation from Base Condition | Yield of Methyl 4-benzylbenzoate (%) |
|---|---|---|
| 1 | LiClO4 as electrolyte | 47 |
| 2 | TBAPF6 as electrolyte | 85 |
| 3 | KPF6 as electrolyte | 73 |
| 4 | NaBF4 as electrolyte | 65 |
| 5 | TBAPF6 as electrolyte, with K2CO3 additive | 93 |
| 6 | No NiCl2·glyme catalyst | No reaction |
| 7 | No dtbbpy ligand | Trace |
| 8 | No electrolysis | No reaction |
Wireless Electrochemistry for Reaction Advancement
A significant innovation in electrosynthesis is the development of wireless electrochemistry (Wi-eChem), which aims to simplify the experimental setup and accelerate the exploration of new reactions. nih.gov This technology utilizes wireless power transfer to drive electrolysis, eliminating the need for direct wired connections to the electrodes. nih.gov
The core of the Wi-eChem concept is a dual-function wireless electrochemical magnetic stirrer (Wi-eChemStir). This device, placed inside a standard reaction vial, simultaneously provides the driving force for electrolysis and stirs the solution. nih.gov This approach streamlines the process of screening and optimizing electrochemical reactions, making it more akin to traditional organic synthesis setups. nih.gov While not yet documented specifically for this compound, this technology has been demonstrated in other electroorganic reactions, such as electroreductive olefin-ketone coupling. nih.gov The potential to apply this high-throughput, simplified setup to the transformations of this compound and other aryl halides is a promising area for future research, offering a route to faster discovery and optimization of novel electrochemical processes. nih.gov
Mediator Design for Electrochemical Processes
In many electrochemical systems, direct electron transfer between the electrode and the substrate is inefficient or leads to undesirable side reactions. researchgate.netrsc.org To overcome this, indirect electrosynthesis employs mediators, which are small molecules that act as electron shuttles. researchgate.netrsc.org The design of these mediators is crucial for achieving high efficiency and selectivity in reactions involving substrates like this compound.
The primary role of a mediator is to facilitate electron transfer in the solution phase (a homogeneous process) rather than at the electrode-solution interface (a heterogeneous process). researchgate.net This can lower the activation overpotential required for the reaction and prevent passivation of the electrode surface. rsc.orgresearchgate.net Mediators operate through a process known as "redox catalysis," where the mediator is first oxidized or reduced at the electrode and then reacts with the substrate in the bulk solution via an outer-sphere electron transfer. rsc.org
Key principles in mediator design include:
Tunable Redox Potentials: The redox potential of the mediator must be carefully matched to the substrate and the desired reaction. By modifying the chemical structure of the mediator, its redox potential can be precisely tuned to selectively activate one substrate in the presence of others. rsc.orgresearchgate.net
Chemical Stability: The mediator must be stable in both its oxidized and reduced forms to undergo multiple catalytic cycles without degradation.
In the context of cross-coupling reactions involving aryl halides, mediator-assisted electrocatalysis has been shown to be a general strategy for enhancing reaction yields. nih.gov Synergistic catalyst-mediator pairings can be identified that provide complementary reactivity, enabling the coupling of a wide range of substrates that are otherwise unreactive under direct electrolysis conditions. nih.gov Organo-mediators are particularly attractive as they can be easily modified and avoid potential metal contamination in the final products. rsc.orgresearchgate.net
Spectroscopic and Structural Elucidation in Methyl 4 Bromobenzoate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural assignment of Methyl 4-bromobenzoate (B14158574). By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of each atom within the molecule.
The ¹H NMR spectrum of Methyl 4-bromobenzoate provides valuable information about the arrangement of hydrogen atoms. The aromatic protons exhibit a characteristic splitting pattern due to spin-spin coupling. The two protons ortho to the ester group are chemically equivalent, as are the two protons ortho to the bromine atom. This results in a pair of doublets, a classic AA'BB' system, in the aromatic region of the spectrum. The methyl protons of the ester group appear as a distinct singlet at a higher field.
A representative ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃) shows a singlet for the methyl protons at approximately 3.87 ppm. rsc.org The aromatic protons appear as two doublets. The doublet corresponding to the protons ortho to the electron-withdrawing ester group is typically found downfield around 7.87 ppm, while the doublet for the protons adjacent to the bromine atom is observed slightly upfield at about 7.55 ppm, both with a coupling constant (J) of 8.6 Hz. rsc.org
Interactive ¹H NMR Data Table for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.87 | Doublet (d) | 8.6 | 2H | Aromatic protons ortho to -COOCH₃ |
| 7.55 | Doublet (d) | 8.6 | 2H | Aromatic protons ortho to -Br |
| 3.87 | Singlet (s) | N/A | 3H | Methyl protons (-OCH₃) |
The ¹³C NMR spectrum of this compound complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. The spectrum displays distinct signals for each unique carbon atom in the compound. The carbonyl carbon of the ester group is characteristically found at the lowest field, typically around 165.7 ppm. rsc.org The aromatic carbons show signals in the range of approximately 127 to 132 ppm. rsc.org The carbon atom attached to the bromine atom (ipso-carbon) appears at a distinct chemical shift, as does the carbon to which the ester group is attached. The methyl carbon of the ester group gives a signal at a much higher field, generally around 51.2 ppm. rsc.org
Interactive ¹³C NMR Data Table for this compound
| Chemical Shift (δ) ppm | Assignment |
| 165.7 | Carbonyl carbon (-C=O) |
| 131.9 | Aromatic carbon |
| 131.1 | Aromatic carbon |
| 130.6 | Aromatic carbon |
| 128.5 | Aromatic carbon |
| 127.5 | Aromatic carbon |
| 51.2 | Methyl carbon (-OCH₃) |
While one-dimensional ¹H and ¹³C NMR are often sufficient for the structural confirmation of this compound, advanced multidimensional NMR techniques can be employed for more complex structural problems or for unambiguous assignment of all signals, especially in cases of spectral overlap. Techniques such as Correlation Spectroscopy (COSY) can confirm the coupling relationships between adjacent protons in the aromatic ring. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are invaluable for correlating proton signals with their directly attached carbon atoms (HSQC) and with carbons that are two or three bonds away (HMBC), respectively. These techniques provide a comprehensive and definitive picture of the molecular connectivity.
Mass Spectrometry for Molecular Identification and Purity Assessment
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, the electron ionization (EI) mass spectrum typically shows a prominent molecular ion peak (M⁺). nist.gov Due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, the molecular ion peak appears as a characteristic pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass units. nist.govlibretexts.org The molecular weight of this compound is 215.04 g/mol . nih.govnist.gov
The fragmentation pattern provides further structural confirmation. Common fragmentation pathways include the loss of the methoxy (B1213986) group (-OCH₃) to form an acylium ion ([BrC₆H₄CO]⁺), which would also exhibit the characteristic isotopic pattern of bromine. chemguide.co.ukmiamioh.eduyoutube.com Another significant fragmentation can be the loss of the entire ester group.
Interactive Mass Spectrometry Data for this compound
| m/z Value | Relative Intensity | Proposed Fragment |
| 214/216 | High | [C₈H₇BrO₂]⁺ (Molecular ion) |
| 183/185 | High | [C₇H₄BrO]⁺ (Loss of -OCH₃) |
| 155/157 | Moderate | [C₆H₄Br]⁺ (Loss of -COOCH₃) |
X-ray Crystallography and Solid-State Analysis
X-ray crystallography provides the most definitive structural information for crystalline solids by determining the precise arrangement of atoms in three-dimensional space.
A single-crystal X-ray diffraction study of this compound has revealed its detailed solid-state structure. The compound crystallizes in the orthorhombic space group Pbca. researchgate.net The unit cell parameters are a = 13.8485 (18) Å, b = 5.8921 (8) Å, and c = 19.613 (2) Å, with a volume of 1600.4 (3) ų. researchgate.net
The analysis shows that the molecule is nearly planar. researchgate.netchemicalbook.com The crystal packing is characterized by a short intermolecular Br···O interaction of 3.047 (3) Å, which helps to stabilize the crystal structure. researchgate.net This study also confirmed that this compound is isostructural with Methyl 4-iodobenzoate (B1621894) but not with Methyl 4-chlorobenzoate. researchgate.netsigmaaldrich.com
Interactive Crystal Data for this compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 13.8485 (18) |
| b (Å) | 5.8921 (8) |
| c (Å) | 19.613 (2) |
| V (ų) | 1600.4 (3) |
| Z | 8 |
Analysis of Intermolecular Interactions and Crystal Packing
The solid-state structure of this compound is organized in an orthorhombic crystal system with the space group Pbca. researchgate.net Molecules of the compound are noted to be nearly planar. researchgate.netsigmaaldrich.comchemicalbook.com The crystal structure is isostructural with methyl 4-iodobenzoate but not with methyl 4-chlorobenzoate, highlighting the influence of the halogen atom on the crystal packing. researchgate.net
The packing within the crystal is primarily defined by specific intermolecular interactions. A significant feature is a short Br⋯O interaction, a type of halogen bond, with a measured distance of 3.047 (3) Å. researchgate.net In addition to halogen bonding, the crystal structure is stabilized by intermolecular C—H⋯O hydrogen bonds. researchgate.netnih.gov These interactions create a three-dimensional architecture, linking the molecules into a stable crystalline lattice. nih.gov
Crystal Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₇BrO₂ |
| Formula Weight | 215.05 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 13.8485 (18) |
| b (Å) | 5.8921 (8) |
| c (Å) | 19.613 (2) |
| V (ų) | 1600.4 (3) |
| Z | 8 |
| Temperature (K) | 173 |
**6.4. Other Spectroscopic Techniques for Reaction Monitoring and Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy of this compound is characterized by electronic transitions associated with its chromophores: the brominated benzene (B151609) ring and the methyl ester group. tanta.edu.eg The absorption of UV radiation promotes valence electrons from their ground state to higher energy excited states. shu.ac.ukpharmatutor.org
The primary transitions observed for organic molecules like this compound involve π and n electrons. pharmatutor.orgyoutube.com The benzene ring contains π electrons, which can be excited from a π bonding orbital to a π* antibonding orbital. These π → π* transitions are typically "allowed" and result in strong absorption bands with high molar absorptivity (ε between 1,000 and 10,000 L mol⁻¹ cm⁻¹). shu.ac.uk The carbonyl group of the ester contains both π electrons and non-bonding (n) electrons on the oxygen atom. The excitation of an n electron to a π* antibonding orbital gives rise to an n → π* transition. These transitions are often "forbidden" by symmetry, resulting in weak absorption bands with low molar absorptivity (ε between 10 and 100 L mol⁻¹ cm⁻¹). shu.ac.ukpharmatutor.org
Expected Electronic Transitions in this compound
| Transition Type | Chromophore | Expected Intensity | Relative Energy |
|---|---|---|---|
| π → π | Benzene Ring / Carbonyl Group | High (Allowed) | High |
| n → π | Carbonyl Group | Low (Forbidden) | Low |
Fourier-Transform Infrared (FTIR) spectroscopy is a key technique for identifying the functional groups present in this compound. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds within the molecule.
The FTIR spectrum of this compound displays characteristic absorption bands that confirm its structure. A strong absorption peak is expected around 1710-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester functional group. chegg.comieeesem.com The C-O stretching vibrations of the ester are typically observed in the 1100-1300 cm⁻¹ region. Aromatic C=C bond stretching vibrations appear in the 1450-1600 cm⁻¹ range, while aromatic C-H stretching is found just above 3000 cm⁻¹. The C-Br bond gives rise to a characteristic absorption in the lower frequency (fingerprint) region of the spectrum.
Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 |
| Ester C=O | Stretching | ~1720 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Ester C-O | Stretching | 1100 - 1300 |
| C-Br | Stretching | 500 - 680 |
Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly sensitive technique for investigating the electronic environment of atomic nuclei with a nuclear spin quantum number greater than 1/2, such as the bromine isotopes (⁷⁹Br and ⁸¹Br). Studies have been performed on single crystals of this compound to probe the local electronic field gradient at the bromine nucleus. sigmaaldrich.comchemicalbook.com
NQR is particularly effective for characterizing halogen bonds. rsc.org The frequency of the NQR signal is directly related to the electric field gradient at the nucleus, which is influenced by the surrounding charge distribution and intermolecular interactions. Therefore, NQR can detect and quantify the electronic changes in the C-Br bond that occur as a result of the Br⋯O halogen bonding interaction present in the crystal lattice of this compound. rsc.org
Cyclic Voltammetry (CV) has been employed to characterize the electrochemical properties of this compound, particularly its behavior as an electrophile in catalytic reactions. In studies of nickel-catalyzed cross-coupling reactions, this compound was used as a model aryl halide substrate. chemrxiv.org
The CV experiments revealed key aspects of its reactivity. When this compound was added to a solution containing a Ni(I) complex, a significant increase in the reductive peak current intensity was observed in the voltammogram. chemrxiv.org Concurrently, the corresponding return peak on the reverse scan disappeared. This electrochemical signature indicates an irreversible chemical reaction occurs between the electrochemically generated Ni(I) species and the this compound molecule, confirming its role as an active electrophile in the catalytic cycle. chemrxiv.org
Emerging Research Frontiers and Interdisciplinary Applications
Environmental Remediation and Biotransformations
The role of methyl 4-bromobenzoate (B14158574) in environmental science is primarily linked to its ability to facilitate the breakdown of hazardous halogenated compounds.
Microbial Dechlorination of Polychlorinated Biphenyls (PCBs)
Methyl 4-bromobenzoate has been identified as a compound that can stimulate the microbial dechlorination of polychlorinated biphenyls (PCBs). chemicalbook.com PCBs are persistent and toxic environmental pollutants, and their remediation is a significant challenge. Research has shown that certain halogenated aromatic compounds, including brominated benzoates, can act as "priming" agents, initiating or accelerating the dechlorination of PCBs by anaerobic microorganisms in sediments. capes.gov.br
In studies conducted on sediments from the Housatonic River, several brominated and iodinated benzoates were found to initiate PCB dechlorination, whereas fluorinated or chlorinated benzoates did not show the same effect. capes.gov.br Among the effective compounds, 4-bromobenzoate (closely related to its methyl ester) was one of the most potent, priming extensive dechlorination that reduced the hexa- through nonachlorobiphenyl fraction of Aroclor 1260 by 40-70%. capes.gov.br this compound itself was also shown to prime this activity. capes.gov.br This process, known as halopriming, may work by increasing the population of dehalogenating microbes or by inducing the specific genes required for the dechlorination process. nih.gov
The primary mechanism stimulated by these compounds is "Process N" dechlorination, which predominantly removes chlorine atoms from the flanked meta positions on the PCB molecule. capes.gov.br This biostimulation strategy highlights the potential of using compounds like this compound to enhance the natural attenuation of PCBs in contaminated environments. chemicalbook.comcapes.gov.br
| Compound | Effectiveness in Priming PCB Dechlorination | Reduction of Highly Chlorinated PCBs |
|---|---|---|
| 4-Bromobenzoate | High | 40-70% |
| 4-Iodobenzoate (B1621894) | Moderate | 10-50% |
| 2,5-Dibromobenzoate | Moderate | 10-50% |
| Chlorinated Benzoates | None | N/A |
| Fluorinated Benzoates | None | N/A |
Investigation of Biodegradation Pathways for Halogenated Benzoates
The biodegradation of halogenated aromatic compounds like this compound is a key area of environmental research. Microorganisms have evolved various enzymatic mechanisms to break down these substances. mdpi.com A crucial first step in the degradation of many halogenated organics is dehalogenation, which involves the cleavage of the carbon-halogen bond. mdpi.comresearchgate.net
For benzoates, several aerobic and anaerobic degradation pathways are known. wikipedia.orgnih.gov Aerobic pathways often involve hydroxylation of the aromatic ring to form intermediates like catechol, which is then further metabolized. wikipedia.org Anaerobic degradation typically begins with the activation of benzoate (B1203000) to benzoyl-CoA, followed by ring reduction and cleavage. nih.gov A third, hybrid aerobic pathway also starts with the formation of benzoyl-CoA but then uses an epoxidase and a dihydrolase for dearomatization and ring cleavage. nih.gov
While the specific pathways for this compound are not fully elucidated, they are presumed to follow similar routes. The initial step would likely involve either the hydrolytic removal of the bromine atom, replacing it with a hydroxyl group, or the cleavage of the ester bond to form 4-bromobenzoic acid, which can then enter known benzoate degradation pathways. mdpi.comresearchgate.net
Biomedical and Radiopharmaceutical Research
In the biomedical field, this compound serves as a critical precursor in the synthesis of radiopharmaceuticals and other biologically active molecules aimed at diagnosing and treating diseases like cancer.
Development of Stable Radioiodinating Reagents
This compound is a key starting material for preparing stable radioiodinating reagents. chemicalbook.com These reagents are essential for attaching radioactive iodine isotopes to larger molecules, such as antibodies. A common strategy involves converting this compound into an organotin precursor, such as methyl 4-tri-n-butylstannylbenzoate. chemicalbook.comsigmaaldrich.com This stannylated intermediate can then undergo a reliable radioiodination reaction, where the tri-n-butylstannyl group is replaced with a radioisotope of iodine (e.g., Iodine-123, Iodine-124, Iodine-131). This method provides a stable and efficient way to produce the radiolabeled building blocks needed for more complex radiopharmaceuticals. sigmaaldrich.com
Labeling of Monoclonal Antibodies for Radiotherapy Applications
The radioiodinating reagents derived from this compound are used to label monoclonal antibodies (mAbs) for applications in radioimmunotherapy (RIT). chemicalbook.com RIT is a form of targeted cancer treatment where a mAb, designed to specifically bind to cancer cells, is armed with a therapeutic radionuclide. nih.govmdpi.com When the resulting radioimmunoconjugate is administered, the antibody selectively delivers the radiation dose directly to the tumor site, minimizing damage to healthy tissues. nih.gov
The process involves conjugating the radiolabeled precursor (developed as described in 7.2.1) to the mAb. This creates a stable link between the antibody and the radioactive isotope, ensuring that the radiation is delivered effectively upon reaching the target cancer cells. chemicalbook.commdpi.com
| Radionuclide | Primary Emission | Primary Use |
|---|---|---|
| Iodine-131 (131I) | Beta, Gamma | Therapy, Imaging |
| Yttrium-90 (90Y) | Beta | Therapy |
| Lutetium-177 (177Lu) | Beta, Gamma | Therapy, Imaging |
| Zirconium-89 (89Zr) | Positron | PET Imaging |
| Copper-64 (64Cu) | Positron, Beta | PET Imaging, Therapy |
Exploration as Precursors for Biologically Active Molecules
Beyond radiopharmaceuticals, this compound is a versatile precursor for a range of other biologically active molecules. chemicalbook.comsigmaaldrich.com It is notably used in the synthesis of antifolates, a class of drugs that inhibit the use of folic acid in cellular processes, thereby halting the growth of rapidly dividing cells like cancer cells. sigmaaldrich.com
Specifically, it serves as a starting material for creating complex heterocyclic structures, such as three-carbon-bridged 5-substituted furo[2,3-d]pyrimidines and 6-substituted pyrrolo[2,3-d]pyrimidines, which have been investigated for their potent antifolate activity. chemicalbook.comsigmaaldrich.comncats.io Furthermore, this compound has been utilized in the synthesis of pemetrexed, a well-known antifolate drug used in cancer treatment. biosynth.com
Materials Science and Polymer Chemistry
This compound has emerged as a valuable monomer in the synthesis of specialized polymers and has been explored for its potential role in next-generation energy technologies.
This compound serves as an AB-type monomer in a novel one-pot synthesis of nonconjugated luminescent hyperbranched polymers. researchgate.net This process, known as Barbier hyperbranching polymerization-induced emission (PIE), transforms the non-emissive monomer into a luminescent polymer. researchgate.netrsc.org The key to this transformation is the "bi-functionalization of a mono-functional group," where a Barbier reaction occurs between the aryl halide (bromo group) and the ester group in a single step. researchgate.netnih.gov This reaction involves a two-step nucleophilic addition to the ester, resulting in the formation of hyperbranched polytriphenylmethanols (HPTPMs). researchgate.netnih.gov
The luminescent properties of these polymers are attributed to through-space conjugation and intramolecular and intermolecular charge-transfer effects that arise from the polymer's unique architecture. researchgate.netnih.gov The emission characteristics of the resulting HPTPMs can be tuned by altering the monomer structure and the polymerization time. researchgate.netnih.gov For instance, when all phenyl groups in the polymer are rotatable, the material exhibits aggregation-induced emission (AIE). researchgate.net Conversely, if the rotation of some phenyl groups is restricted, the polymer displays aggregation-caused quenching. researchgate.net
The resulting hyperbranched polymers from this compound have shown potential in advanced applications such as explosive detection and the development of artificial light-harvesting systems. researchgate.netnih.govresearchgate.net This innovative polymerization strategy expands the library of monomers and molecular designs for creating nonconjugated luminescent polymer materials from non-emissive starting materials. researchgate.netnih.gov
| Polymerization Time | Emission Color (in solution under 365 nm UV light) | Emission State |
|---|---|---|
| Initial | No visible emission | Non-emissive |
| Intermediate | Blue | Emissive |
| Final | Yellow | Emissive |
Currently, there is no direct evidence in the reviewed scientific literature to suggest that this compound is utilized as a significant additive or component in the fabrication of perovskite solar cells. Extensive research on additives for perovskite solar cells focuses on various other compounds, such as ionic liquids, polymers, and other organic and inorganic salts, to enhance efficiency and stability. perovskite-info.comdiva-portal.orgosti.govrsc.orgsemanticscholar.org
Future Directions and Unexplored Reactivity of this compound
While this compound is a well-established reagent in organic synthesis, its full reactive potential remains an area of active exploration. chemicalbook.com Future research is likely to focus on several key areas, leveraging its versatile chemical handles—the bromo substituent and the methyl ester group.
One promising future direction lies in the development of novel cross-coupling reactions. While it is already used in reactions like Suzuki and Sonogashira couplings, there is potential for its application in newer, more sustainable catalytic systems, such as those employing earth-abundant metals. researchgate.netresearchgate.net The exploration of its reactivity in C-H activation and functionalization reactions could also open new avenues for the synthesis of complex molecules.
Furthermore, the unexplored reactivity of the ester group in the context of the brominated aromatic ring presents opportunities. For instance, investigating its participation in multicomponent reactions could lead to the efficient, one-pot synthesis of diverse heterocyclic compounds. mdpi.com The development of new polymerization methodologies beyond the recently discovered Barbier hyperbranching polymerization could also yield novel materials with unique properties.
Another area of potential research is the use of this compound as a precursor for the synthesis of novel functional materials. Its rigid aromatic core and reactive handles make it an attractive building block for metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and other porous materials with applications in gas storage, separation, and catalysis.
Finally, a deeper investigation into the photophysical properties of derivatives of this compound could uncover new applications in optoelectronics and sensing, inspired by the recent discovery of its role in creating luminescent polymers.
Q & A
Basic Research Questions
Q. What are the standard laboratory methods for synthesizing methyl 4-bromobenzoate?
- Methodological Answer : this compound is typically synthesized via esterification of 4-bromobenzoic acid with methanol under acidic catalysis. A common procedure involves refluxing equimolar amounts of 4-bromobenzoic acid and methanol in the presence of concentrated sulfuric acid (H₂SO₄) as a catalyst. The reaction progress is monitored by thin-layer chromatography (TLC), and the product is purified via recrystallization from ethanol or column chromatography. Researchers should confirm the ester’s identity using -NMR (δ ~3.9 ppm for the methyl ester group) and compare melting points with literature values (e.g., 125–128°C for analogous esters) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Key techniques include:
- Spectroscopy : - and -NMR to confirm the ester moiety and aromatic substitution pattern.
- Chromatography : HPLC or GC-MS to assess purity.
- Melting Point Analysis : Compare observed values with literature data (e.g., 255°C for 4-bromobenzoic acid derivatives).
Cross-referencing with databases like SciFinder or Reaxys is critical to validate structural assignments and resolve discrepancies in reported data .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral or physical property data for this compound?
- Methodological Answer : Discrepancies often arise from polymorphic variations or impurities. Strategies include:
- Cross-Validation : Use multiple analytical techniques (e.g., XRD for crystallinity, DSC for thermal behavior).
- Database Mining : Compare data across SciFinder, Reaxys, and peer-reviewed journals to identify consensus values.
- Reproducibility Tests : Replicate synthesis and purification under controlled conditions. For example, polymorphic forms of 4-bromophenyl 4-bromobenzoate exhibit drastically different mechanical properties (e.g., elastic vs. brittle behavior), highlighting the need for rigorous crystallization condition reporting .
Q. What strategies optimize reaction yields when using this compound as a precursor in cross-coupling reactions?
- Methodological Answer :
- Catalytic Systems : Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) and ligands (e.g., XPhos) to enhance Suzuki-Miyaura coupling efficiency.
- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) versus ethers (THF) for solubility and stability.
- Temperature Control : Microwave-assisted synthesis may reduce side reactions.
Document reaction conditions meticulously, as minor variations (e.g., trace moisture) can significantly impact yields .
Q. How do polymorphic forms of this compound derivatives influence their reactivity or application in materials science?
- Methodological Answer : Polymorphs can alter mechanical and chemical behavior. For example:
- Mechanical Properties : Crystals of 4-bromophenyl 4-bromobenzoate exhibit plastic, elastic, or brittle behaviors depending on packing arrangements.
- Reactivity : Surface accessibility of the bromine atom may vary, affecting nucleophilic substitution kinetics.
Researchers should characterize polymorphs via single-crystal XRD and correlate lattice parameters with observed reactivity .
Key Recommendations for Researchers
- Safety Protocols : Adopt OSHA-compliant handling practices for brominated compounds, including PPE (gloves, goggles) and emergency eyewash stations .
- Literature Review : Prioritize peer-reviewed journals over vendor catalogs for reliable data. Use Reaxys to verify compound novelty and access spectral databases .
- Data Reporting : Clearly document synthetic conditions (solvent, temperature, catalyst) to enable reproducibility and polymorph control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
